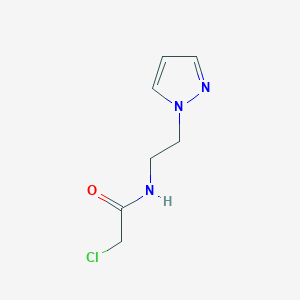
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor that is involved in various physiological processes. MRS2500 has been used in scientific research to investigate the role of P2Y1 receptors in different biological systems.
Mechanism of Action
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine works by selectively blocking the activation of P2Y1 receptors by their ligands, such as ADP and ATP. P2Y1 receptors are involved in various signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. By blocking P2Y1 receptor activation, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can modulate these signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to have various biochemical and physiological effects, depending on the system being studied. In platelets, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine inhibits ADP-induced platelet aggregation and reduces thrombus formation. In the brain, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine inhibits the release of neurotransmitters such as glutamate and GABA, which can affect synaptic transmission and plasticity. In the immune system, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can modulate the activation of immune cells such as macrophages and T cells.
Advantages and Limitations for Lab Experiments
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has several advantages for use in scientific research. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine is also available in high purity and yield, making it suitable for use in various experimental systems.
However, there are also limitations to the use of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine in scientific research. For example, it may not be suitable for use in vivo due to its limited bioavailability and rapid metabolism. In addition, the effects of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine may be influenced by other factors such as the concentration of endogenous ligands and the presence of other receptors.
Future Directions
There are several future directions for the use of N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine in scientific research. One area of interest is the role of P2Y1 receptors in the regulation of inflammation and immune responses. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to modulate immune cell activation and cytokine production, suggesting that it may have potential therapeutic applications in inflammatory diseases.
Another area of interest is the role of P2Y1 receptors in the regulation of synaptic plasticity and cognitive function. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been shown to affect neurotransmitter release and synaptic transmission, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine is a selective antagonist of the P2Y1 receptor that has been used in scientific research to investigate the role of this receptor in various biological systems. Its specific modulation of P2Y1 receptor signaling pathways has led to insights into the mechanisms underlying platelet aggregation, neurotransmitter release, and immune cell activation. While there are limitations to its use in scientific research, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has potential applications in the treatment of inflammatory and neurological disorders.
Synthesis Methods
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine can be synthesized using a multistep process that involves the reaction of 2-chloromethylimidazole with 6-methoxypyridine-3-carbaldehyde, followed by reduction and further chemical modifications. The final product is obtained in high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been used in various scientific studies to investigate the role of P2Y1 receptors in different biological systems, including the cardiovascular, nervous, and immune systems. For example, N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has been used to study the effects of P2Y1 receptor activation on platelet aggregation, which is important in the formation of blood clots. N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine has also been used to investigate the role of P2Y1 receptors in the regulation of neurotransmitter release in the brain.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-3-2-9(7-15-11)6-12-8-10-13-4-5-14-10/h2-5,7,12H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUQVZVUCSMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-1-(6-methoxypyridin-3-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)

![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)